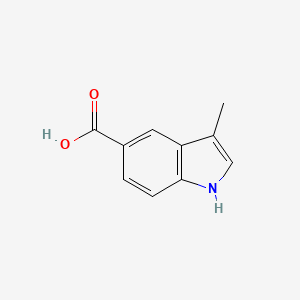

3-Methyl-1H-indole-5-carboxylic acid

Übersicht

Beschreibung

3-Methyl-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the esterification of indole-5-carboxylic acid followed by methylation. The reaction typically uses reagents such as methyl iodide and a base like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification and methylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under standard conditions. For example, reaction with methanol in the presence of acid catalysts or methyl iodide with a base yields methyl esters, while hydrolysis regenerates the acid:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methyl iodide, K₂CO₃, DMF, reflux | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Hydrolysis | NaOH, MeOH/H₂O, reflux | Regenerated carboxylic acid |

In one protocol, ethyl 1H-indole-2-carboxylate was hydrolyzed to 1H-indole-2-carboxylic acid using NaOH in methanol/water, demonstrating analogous reactivity for the 5-carboxylate derivative . Industrial-scale esterification often employs continuous flow reactors for efficiency .

Multicomponent Reactions (Ugi-4CR)

The compound participates in Ugi four-component reactions (Ugi-4CRs), forming peptoid derivatives. This reaction involves:

-

Components : 3-Methyl-1H-indole-5-carboxylic acid, amine, aldehyde, isocyanide

-

Conditions : Methanol, room temperature

| Reaction Components | Product Class | Application | Reference |

|---|---|---|---|

| Adamantyl-1-isonitrile, aldehydes | Indole-peptoid hybrids | Antimicrobial and anticancer agents |

These reactions exploit the ambiphilic nature of isocyanides and the carboxylic acid’s ability to act as a nucleophile, enabling combinatorial library synthesis .

Functionalization of the Indole Ring

The indole moiety undergoes electrophilic substitution, though the methyl group at position 3 directs reactivity. Bromination predominantly occurs at position 6 due to electronic and steric effects:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, RT | 6-Bromo-3-methyl-1H-indole-5-carboxylic acid |

Substitutions at other positions (e.g., position 4) are less common but achievable under controlled conditions .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding 3-methylindole. This reaction is critical in degradation studies:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuO, quinoline, 200°C | 3-Methylindole | 75% |

Salt and Complex Formation

The acid forms salts with bases (e.g., sodium, potassium) and coordinates with metal ions, enhancing solubility for pharmacological studies:

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Zn²⁺ | Aqueous buffer, pH 7.4 | Bioavailability studies |

Comparative Reactivity Profile

The table below contrasts reactivity with structurally similar indole derivatives:

| Compound | Reactivity with Br₂ | Esterification Rate | Decarboxylation Temp |

|---|---|---|---|

| This compound | Moderate (position 6) | Fast | 200°C |

| Indole-5-carboxylic acid | High (position 3) | Moderate | 220°C |

| 5-Methylindole | Low | N/A | N/A |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

3-Methyl-1H-indole-5-carboxylic acid is recognized as an important intermediate in the synthesis of bioactive compounds, particularly those targeting cancer and other diseases. Its structural characteristics allow it to modulate biological pathways effectively, making it a valuable scaffold for developing new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study indicated that specific analogs of this compound can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 4.8 |

| A549 | 6.0 |

These results highlight the potential of this compound in anticancer drug development.

Biochemical Research

Enzyme Activity Studies:

The compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. It serves as a substrate or inhibitor in various assays, aiding researchers in understanding complex biochemical processes.

Example Application:

In a study examining the inhibition of cytochrome P450 enzymes, this compound was shown to modulate enzyme activity, influencing drug metabolism significantly.

Material Science

Development of Novel Materials:

Research has explored the use of this compound in creating advanced materials, including polymers and coatings. Its unique chemical properties facilitate the development of materials with specific functionalities.

| Material Type | Properties |

|---|---|

| Conductive Polymers | Enhanced electrical conductivity |

| Biodegradable Coatings | Reduced environmental impact |

These advancements indicate the compound's potential in sustainable material science applications.

Agricultural Chemistry

Agrochemical Formulation:

The compound also plays a role in agricultural chemistry, particularly in the formulation of pesticides and herbicides. Its efficacy in modulating plant growth and resistance mechanisms makes it a candidate for developing environmentally friendly agrochemicals.

Research Findings:

A recent investigation into the herbicidal activity of derivatives showed promising results against common weeds, suggesting that formulations containing this compound could offer effective weed control with reduced toxicity to non-target species.

Wirkmechanismus

The mechanism of action of 3-Methyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Methoxyindole-3-acetic acid: A metabolite of melatonin with various biological activities

Uniqueness

3-Methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carboxylic acid group at the 5-position make it a valuable compound for targeted research and applications .

Biologische Aktivität

3-Methyl-1H-indole-5-carboxylic acid (CAS 588688-44-2) is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer properties.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : It binds with high affinity to various receptors, influencing cellular signaling pathways.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs.

- Gene Expression Modulation : It can modulate the activity of nuclear receptors, affecting the transcription of target genes that are pivotal in various biological processes.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit inhibitory activity against viruses such as influenza A and Coxsackie B4 virus. These compounds may interfere with viral replication or enhance host defense mechanisms.

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress. It has been demonstrated to reduce lipid peroxidation and inhibit neurotoxicity induced by harmful agents like 6-hydroxydopamine (6-OHDA) in cellular models .

Anticancer Potential

Indole derivatives are being explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been reported to affect MCF-7 breast cancer cells, demonstrating significant cytotoxicity .

Study on Neuroprotection

A study conducted on SH-SY5Y cells revealed that this compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions. The results indicated a potential role for this compound in treating neurodegenerative diseases .

Anticancer Activity Assessment

In vitro assays have been performed to evaluate the anticancer effects of this compound against various cancer cell lines. The compound exhibited an IC50 value of approximately 29.1 µM against MDA-MB453 breast cancer cells, indicating moderate potency compared to established chemotherapeutics .

| Property | Details |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal laboratory conditions |

Eigenschaften

IUPAC Name |

3-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUSFHSAVRYCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588699 | |

| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-44-2 | |

| Record name | 3-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.